

## GSK1059615: A Comparative Guide to its Anti-Cancer Activity Across Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

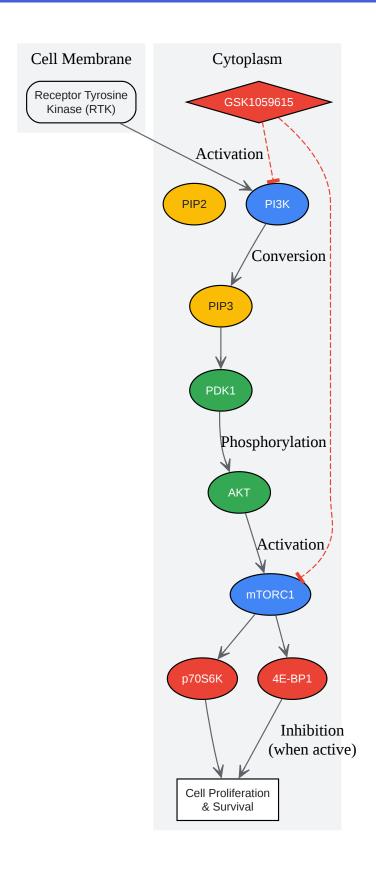
This guide provides a comprehensive overview of the in-vitro anti-cancer activity of **GSK1059615**, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The data presented herein is primarily sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database, a large-scale pharmacogenomics study that builds upon the foundational work of the National Cancer Institute's NCI-60 screen.

#### **Mechanism of Action**

**GSK1059615** is an ATP-competitive inhibitor of the class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ , and  $\gamma$ ) and mTOR.[1] By targeting these crucial nodes in the PI3K/AKT/mTOR signaling pathway, **GSK1059615** effectively disrupts downstream processes essential for tumor cell growth, proliferation, and survival.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[1]

## **Signaling Pathway Diagram**





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK1059615.



# IC50 Values of GSK1059615 Across Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **GSK1059615** in a selection of human cancer cell lines from the GDSC database. A lower IC50 value indicates greater potency.



Cell Line	Cancer Type	Tissue	IC50 (μM)
AN3-CA	Endometrial Carcinoma	Urogenital System	0.0178
NB1	Neuroblastoma	Nervous System	0.0183
A4-Fuk	B Cell Lymphoma	Blood	0.0196
RH-41	Rhabdomyosarcoma	Soft Tissue	0.0200
CAL-33	Head and Neck Cancer	Aerodigestive Tract	0.0219
GCIY	Stomach Cancer	Digestive System	0.0222
SCC-9	Head and Neck Cancer	Aerodigestive Tract	0.0235
WM-115	Melanoma	Skin	0.0240
SW982	Synovial Sarcoma	Soft Tissue	0.0271
RH-1	Rhabdomyosarcoma	Soft Tissue	0.0283
WM35	Melanoma	Skin	0.0287
Ca-Ski	Cervical Cancer	Urogenital System	0.0297
NB10	Neuroblastoma	Nervous System	0.0305
SCC-15	Head and Neck Cancer	Aerodigestive Tract	0.0307
ME-180	Cervical Cancer	Urogenital System	0.0314
SNU-423	Liver Cancer	Digestive System	0.0324
AGS	Stomach Cancer	Digestive System	0.0329
COLO-800	Melanoma	Skin	0.0333
CHP-212	Neuroblastoma	Nervous System	0.0334
CP50-MEL-B	Melanoma	Skin	0.0349
Hs-633T	Fibrosarcoma	Soft Tissue	0.0352



SNU-387	Liver Cancer	Digestive System	0.0356
Hep3B2-1-7	Liver Cancer	Digestive System	0.0358
BE2-M17	Neuroblastoma	Nervous System	0.0368
A431	Skin Cancer	Skin	0.0371

Note: This is a partial list. The full dataset is available at the --INVALID-LINK-- project website. [2]

#### **Experimental Protocols**

The IC50 values presented were determined using a standardized high-throughput screening methodology. The general workflow is outlined below.

#### **Cell Line Maintenance and Plating**

Human cancer cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For screening, cells are seeded into 384-well microtiter plates at densities ranging from 1,000 to 40,000 cells per well, depending on the cell line's growth characteristics. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

#### **Compound Screening and Endpoint Assay**

**GSK1059615** is serially diluted to various concentrations and added to the cell plates. The cells are incubated with the compound for 72 hours. Cell viability is assessed using a fluorescent-based assay that measures cellular ATP levels (e.g., CellTiter-Glo). The fluorescence intensity is proportional to the number of viable cells.

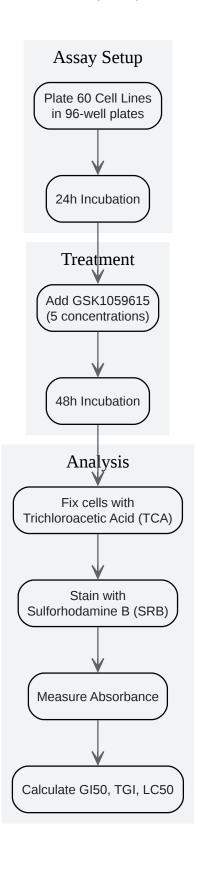
#### **Data Analysis and IC50 Determination**

The raw fluorescence data is normalized to untreated controls. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated by fitting the doseresponse data to a sigmoidal curve.

### **NCI-60 Drug Screening Workflow**



The GDSC screening methodology is an evolution of the National Cancer Institute's (NCI) 60 human tumor cell line screen. The foundational principles of this workflow are illustrated below.





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Caption: A generalized workflow for the NCI-60 anticancer drug screen.

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#### References

- 1. Drug: GSK1059615 Cancerrxgene Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Drug: GSK1059615 Cancerrxgene Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
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